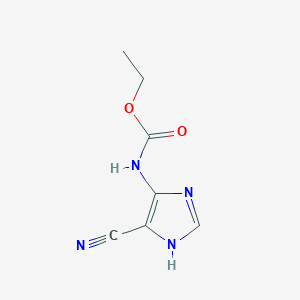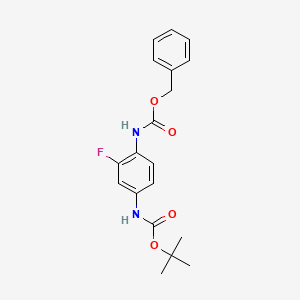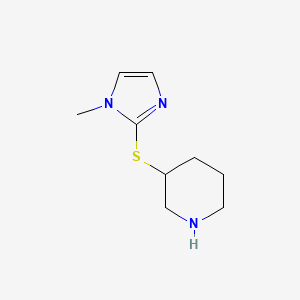
1-(Benzyl)-5-indolineboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzylindolin-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a benzyl group at the nitrogen atom and a boronic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of (1-Benzylindolin-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
化学反応の分析
Types of Reactions: (1-Benzylindolin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry: (1-Benzylindolin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound finds applications in material science, particularly in the development of organic electronic materials and sensors. Boronic acids are also used in the synthesis of polymers and as intermediates in the production of fine chemicals .
作用機序
The mechanism of action of (1-Benzylindolin-5-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects .
類似化合物との比較
Indole-5-boronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
(1-Methylindolin-5-yl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (1-Benzylindolin-5-yl)boronic acid is unique due to the presence of both the benzyl and boronic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, potentially increasing the compound’s affinity for certain biological targets .
特性
CAS番号 |
1106692-01-6 |
|---|---|
分子式 |
C15H16BNO2 |
分子量 |
253.11 g/mol |
IUPAC名 |
(1-benzyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10,18-19H,8-9,11H2 |
InChIキー |
SMFVPKLSRGRXAW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N(CC2)CC3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)




![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)







